molecular formula C15H13ClN2O3S B4199635 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B4199635
M. Wt: 336.8 g/mol
InChI Key: OARLWLFAWAQIHQ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Coupling Reaction: Finally, the cyanomethylated intermediate is coupled with 4-methoxybenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfonamide group, leading to amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the sulfonamide group is particularly interesting due to its known antibacterial properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chloro and cyanomethyl groups can participate in various interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide
  • 3-chloro-N-[4-(methyl)phenyl]-4-methoxybenzenesulfonamide
  • 3-chloro-N-[4-(cyanomethyl)phenyl]-benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLWLFAWAQIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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